5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine
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Overview
Description
5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of chlorine and difluoromethyl groups attached to a pyridine ring, along with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine typically involves multiple steps starting from readily available precursors. One common method involves the chlorination of 2-aminopyridine, followed by diazotization and a Sandmeyer reaction to introduce the difluoromethyl group. The reaction conditions often require the use of solvents such as sulfolane and dimethyl sulfoxide, and fluorinating agents like cesium fluoride and potassium fluoride .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The steps are designed to be simple and practical, with minimal equipment requirements. The reaction temperature is carefully controlled, and the process involves heat preservation at specific temperatures to achieve the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation and reduction can produce various pyridine derivatives with different functional groups .
Scientific Research Applications
5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine involves its interaction with specific molecular targets. The chlorine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biological pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-Chloro-2,3-difluoropyridine
- 5-Chloro-2-(difluoromethyl)benzoic acid
- 5-Chloro-2,4-dihydroxypyridine
Uniqueness
What sets 5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine apart is its specific combination of functional groups, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the synthesis of specialized pharmaceuticals or agrochemicals .
Properties
Molecular Formula |
C8H8ClF2N |
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Molecular Weight |
191.60 g/mol |
IUPAC Name |
5-chloro-2-(difluoromethyl)-3,4-dimethylpyridine |
InChI |
InChI=1S/C8H8ClF2N/c1-4-5(2)7(8(10)11)12-3-6(4)9/h3,8H,1-2H3 |
InChI Key |
PWNFLCZGGJJBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)C(F)F)C |
Origin of Product |
United States |
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